molecular formula C18H21ClN2O4S2 B2673818 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946347-99-5

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2673818
CAS No.: 946347-99-5
M. Wt: 428.95
InChI Key: QRURFDLWXSAKFG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group, an ethylsulfonyl group, and a tetrahydroquinoline moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Sulfonylation: The ethylsulfonyl group is added via a sulfonylation reaction, typically using an ethylsulfonyl chloride reagent.

    Final Coupling: The final step involves coupling the intermediate with methanesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Uniqueness

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRURFDLWXSAKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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